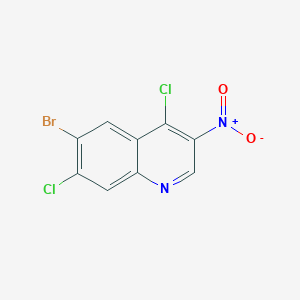

6-Bromo-4,7-dichloro-3-nitroquinoline

Description

The study of quinoline (B57606) and its derivatives has been a subject of intense research for over a century. ikprress.org This nitrogen-containing heterocyclic aromatic compound, also known as benzo[b]pyridine, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govnih.gov The unique electronic distribution and the ability to undergo a wide range of chemical modifications make quinoline a privileged scaffold in medicinal chemistry and materials science. ijresm.comnumberanalytics.com

Substituted quinolines are of paramount importance in modern chemical research due to their broad spectrum of biological activities and applications in materials science. In medicinal chemistry, the quinoline nucleus is a key component in a variety of pharmacologically active substances. ijresm.com These compounds have demonstrated a wide array of therapeutic properties, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. ijresm.comrsc.org For instance, the 4-aminoquinoline (B48711) derivative, chloroquine, has been a cornerstone in the treatment of malaria for decades. nih.gov Furthermore, 2,4-disubstituted quinoline derivatives have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis. ijresm.com

Beyond their medicinal applications, substituted quinolines are also explored in the development of functional materials. Their inherent aromaticity and tunable electronic properties make them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The versatility of the quinoline scaffold allows for the synthesis of a vast library of derivatives, each with unique properties tailored for specific applications. ikprress.org

The introduction of multiple halogen atoms and a nitro group onto the quinoline core, as seen in 6-Bromo-4,7-dichloro-3-nitroquinoline, is a strategic approach to modulate the compound's physicochemical properties and biological activity. Halogen atoms, such as bromine and chlorine, are known to influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The presence of multiple halogens can create unique electronic environments and steric hindrances that can enhance selectivity and potency. Research on halogenated quinolines has demonstrated their potential as potent antibacterial and biofilm-eradicating agents. nih.govresearchgate.net

The nitro group, a strong electron-withdrawing group, significantly alters the electronic properties of the quinoline ring. nih.gov This modification can activate the quinoline system towards certain chemical reactions and can be a crucial pharmacophore for specific biological activities. nih.gov The presence of a nitro group can also serve as a synthetic handle for further functionalization, allowing for the creation of more complex molecules. mdpi.com The combination of multiple halogens and a nitro group on the quinoline scaffold is therefore a rational design strategy to create novel compounds with potentially enhanced or unique chemical and biological profiles.

The chemical behavior of this compound is dictated by the interplay of its constituent structural features. The quinoline core itself is a weak tertiary base and can undergo both electrophilic and nucleophilic substitution reactions. ijresm.com The positions of the substituents are critical in determining the reactivity of the molecule.

The presence of two chlorine atoms at positions 4 and 7, and a bromine atom at position 6, significantly influences the electron density distribution across the quinoline ring system. Halogens are deactivating groups in electrophilic aromatic substitution but are ortho-, para-directing. However, in the context of the electron-deficient pyridine ring, their influence is more complex. The chlorine atom at the 4-position, in the pyridine part of the quinoline, makes this position susceptible to nucleophilic attack.

The nitro group at the 3-position is a powerful electron-withdrawing group, further deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution. nih.gov The steric and electronic effects of these multiple substituents can lead to unique reactivity patterns and provide opportunities for selective chemical transformations.

Despite significant advancements in the synthesis and application of quinoline derivatives, the exploration of highly substituted quinolines, such as this compound, remains an area with considerable research gaps and opportunities. The synthesis of polysubstituted quinolines with precise control over regioselectivity is a significant challenge. mdpi.comrsc.org Traditional methods often require harsh reaction conditions and can lead to mixtures of isomers, making purification difficult and limiting their broad applicability. numberanalytics.com

There is a need for the development of novel, efficient, and sustainable synthetic methodologies to access these complex scaffolds. mdpi.com Modern catalytic approaches, including transition-metal catalysis and photoredox catalysis, offer promising avenues for the selective functionalization of the quinoline core. numberanalytics.comnih.gov

Furthermore, the biological activities and material properties of many highly substituted quinolines are yet to be systematically investigated. The unique combination of multiple functional groups in compounds like this compound could lead to the discovery of novel therapeutic agents with new mechanisms of action or advanced materials with unique optoelectronic properties. A systematic structure-activity relationship (SAR) analysis of such compounds could provide valuable insights for the design of future quinoline-based molecules. nih.govresearchgate.net The exploration of these highly functionalized quinolines represents a fertile ground for future research and innovation in heterocyclic chemistry.

Properties

CAS No. |

853908-66-4 |

|---|---|

Molecular Formula |

C9H3BrCl2N2O2 |

Molecular Weight |

321.94 g/mol |

IUPAC Name |

6-bromo-4,7-dichloro-3-nitroquinoline |

InChI |

InChI=1S/C9H3BrCl2N2O2/c10-5-1-4-7(2-6(5)11)13-3-8(9(4)12)14(15)16/h1-3H |

InChI Key |

FGWIHZXHSCLCAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)N=CC(=C2Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 4,7 Dichloro 3 Nitroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is an unparalleled tool for delineating the precise atomic arrangement within a molecule. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H and ¹³C NMR spectra of 6-Bromo-4,7-dichloro-3-nitroquinoline are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The substitution pattern—a bromine atom at C6, chlorine atoms at C4 and C7, and a nitro group at C3—significantly influences the chemical shifts of the remaining aromatic protons and carbons.

For comparison, the reported ¹H NMR spectrum of 4,7-dichloroquinoline (B193633) in CDCl₃ shows signals at δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H). nih.gov The introduction of a bromine atom at the C6 position and a nitro group at the C3 position in this compound would lead to the absence of signals for H6 and H3. The remaining protons, H2, H5, and H8, would experience altered chemical shifts due to the electronic effects of the new substituents. The strongly electron-withdrawing nitro group at C3 is expected to cause a significant downfield shift for the H2 proton. The bromine at C6 would deshield the adjacent H5 proton.

The ¹³C NMR spectrum of 4,7-dichloroquinoline provides a foundational framework for predicting the carbon resonances of the target molecule. chemicalbook.com The introduction of the bromo and nitro substituents will cause notable shifts. The carbons directly bonded to the halogens (C4, C6, C7) and the nitro group (C3) will have their chemical shifts significantly affected. Quaternary carbons, those not bonded to any protons, are typically observed with lower intensity in ¹³C NMR spectra. youtube.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analysis of 4,7-dichloroquinoline and substituent effects)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | > 8.8 | Singlet |

| H-5 | ~ 7.7-8.0 | Singlet |

| H-8 | ~ 8.2-8.4 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analysis of 4,7-dichloroquinoline and substituent effects)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 150-155 |

| C-3 | ~ 145-150 |

| C-4 | ~ 135-140 |

| C-4a | ~ 125-130 |

| C-5 | ~ 128-132 |

| C-6 | ~ 120-125 |

| C-7 | ~ 138-142 |

| C-8 | ~ 125-130 |

| C-8a | ~ 148-152 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, which has isolated aromatic protons, no cross-peaks would be expected in a COSY spectrum, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu It would show cross-peaks connecting the signals of H2, H5, and H8 in the ¹H spectrum to their corresponding carbon signals (C2, C5, and C8) in the ¹³C spectrum. This is a powerful tool for assigning the carbon signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the H2 proton would be expected to show correlations to C3 and C4. The H5 proton would likely show correlations to C4, C6, and C7, while the H8 proton would correlate with C6, C7, and C4a. These correlations would provide definitive evidence for the placement of the substituents on the quinoline (B57606) core.

For a rigid aromatic system like this compound, significant conformational dynamics are not expected at typical NMR temperatures. The quinoline ring system is planar, and rotation around the bonds connecting the substituents to the ring is generally rapid on the NMR timescale. Therefore, variable temperature NMR studies would likely show little to no change in the spectra, confirming the molecule's rigid nature.

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

The IR spectrum of this compound would be dominated by absorptions corresponding to its constituent functional groups.

Nitro (NO₂) Group: The nitro group exhibits two very strong and characteristic stretching vibrations. spectroscopyonline.com The asymmetric stretch is typically found in the 1560-1500 cm⁻¹ region, and the symmetric stretch appears in the 1360-1320 cm⁻¹ range. spectroscopyonline.com A medium-intensity scissoring vibration is also expected around 880-830 cm⁻¹. spectroscopyonline.com

Halogen (C-Cl and C-Br) Groups: Carbon-chlorine (C-Cl) stretches typically appear in the 850-550 cm⁻¹ region. Carbon-bromine (C-Br) stretches are found at lower wavenumbers, generally between 680-515 cm⁻¹. These bands can sometimes be difficult to assign definitively in complex molecules.

Quinoline Moiety: The quinoline ring itself will give rise to a series of characteristic bands. These include C=C and C=N stretching vibrations in the 1620-1430 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations. The specific substitution pattern will influence the exact positions and intensities of the C-H out-of-plane bending bands in the 900-650 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1320 | Strong |

| Aromatic C=C/C=N | Ring Stretching | 1620 - 1430 | Medium to Strong |

| C-Cl | Stretching | 850 - 550 | Medium to Strong |

| C-Br | Stretching | 680 - 515 | Medium |

Each absorption band in the IR and Raman spectra corresponds to a specific normal mode of vibration of the molecule. libretexts.org For a complex molecule like this compound, many of these vibrations will involve the collective motion of several atoms (e.g., ring breathing modes). While a full assignment of all vibrational modes would require detailed computational modeling (such as Density Functional Theory calculations), the characteristic bands of the nitro and halogen groups can be confidently assigned based on well-established group frequencies. spectroscopyonline.comresearchgate.net Raman spectroscopy would be a complementary technique, particularly for the symmetric vibrations of the quinoline ring and the C-halogen bonds, which may be weak in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z).

For this compound, with a molecular formula of C₉H₃BrCl₂N₂O₂, the theoretical monoisotopic mass can be calculated with a high degree of accuracy. This calculated value serves as a benchmark for experimental HRMS analysis, typically conducted using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

The fragmentation of this compound under mass spectrometric conditions is anticipated to follow pathways characteristic of nitroaromatic and halogenated heterocyclic compounds. The primary fragmentation events would likely involve the loss of the nitro group (NO₂) and successive cleavages of the carbon-halogen bonds.

Interactive Data Table: Predicted HRMS Data and Fragmentation for this compound

| Ion/Fragment | Molecular Formula | Calculated Monoisotopic Mass (Da) | Description of Fragmentation Pathway |

| [M+H]⁺ | C₉H₄BrCl₂N₂O₂⁺ | 320.8752 | Protonated parent molecule |

| [M-NO₂]⁺ | C₉H₃BrCl₂N⁺ | 274.8850 | Loss of the nitro group |

| [M-NO₂-Cl]⁺ | C₉H₃BrClN⁺ | 239.9155 | Subsequent loss of a chlorine atom |

| [M-NO₂-Br]⁺ | C₉H₃Cl₂N⁺ | 194.9669 | Subsequent loss of a bromine atom |

Note: The fragmentation pattern is predictive and based on the general behavior of similar compounds.

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, which arises from the natural abundance of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%) and chlorine (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%) isotopes. The presence of one bromine and two chlorine atoms results in a complex and highly characteristic cluster of isotopic peaks. The relative intensities of these peaks provide definitive confirmation of the number of each halogen atom in the molecule.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

While a specific crystal structure for this compound is not publicly available, analysis of structurally similar halogenated nitroquinolines allows for a predictive understanding of its solid-state characteristics.

Based on related structures, this compound is likely to crystallize in either a monoclinic or orthorhombic crystal system. Common space groups for such planar aromatic molecules include P2₁/c or Pca2₁. The unit cell parameters would be influenced by the specific packing arrangement adopted by the molecules in the crystal lattice.

Interactive Data Table: Expected Crystallographic Parameters for this compound (Based on Analogs)

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic compounds |

| Space Group | P2₁/c or Pca2₁ | Frequently observed for similar quinoline derivatives |

| Molecules per Unit Cell (Z) | 2 or 4 | Typical for the expected space groups |

The molecular geometry of this compound is expected to be largely planar due to the aromatic quinoline core. The bond lengths and angles would reflect the hybridization of the constituent atoms. For instance, the C-C bonds within the aromatic rings will exhibit lengths intermediate between single and double bonds. The C-NO₂ bond is anticipated to show some degree of double bond character. The dihedral angle between the quinoline ring system and the nitro group is expected to be small, indicating near co-planarity.

The solid-state packing of this compound is expected to be governed by a combination of intermolecular forces. Given the presence of multiple halogen atoms, halogen bonding is a highly probable interaction, where a halogen atom on one molecule interacts with a Lewis basic site (such as a nitrogen or oxygen atom) on an adjacent molecule.

Advanced Chiroptical Spectroscopy (if applicable for derivatives)

The following sections outline the theoretical application of CD and VCD spectroscopy, which would become relevant if chiral derivatives of this compound were to be synthesized and studied.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Should chiral derivatives of this compound be developed, CD spectroscopy could provide valuable insights into their absolute configuration and conformational preferences in solution.

For instance, if a chiral substituent were introduced at one of the positions on the quinoline ring, the resulting enantiomers would be expected to produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the chromophores within the molecule. Quantum chemical calculations of the theoretical CD spectrum would be an essential tool in assigning the absolute configuration of the synthesized chiral derivatives.

Hypothetical Data Table for a Chiral Derivative

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 220 | +15000 |

| 250 | -25000 |

| 280 | +5000 |

| 310 | -10000 |

| 350 | +8000 |

This table represents hypothetical data for a potential chiral derivative and is for illustrative purposes only.

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region. It measures the differential absorption of left- and right-circularly polarized infrared radiation by chiral molecules. VCD spectroscopy provides detailed information about the stereochemistry of a molecule based on its vibrational transitions.

If chiral derivatives of this compound were available, VCD spectroscopy, in conjunction with quantum chemical calculations, could offer a definitive determination of their absolute configuration in solution. Each stereoisomer would exhibit a unique VCD spectrum, which is typically more feature-rich and less prone to solvent effects than electronic CD spectra. The analysis of the VCD signals corresponding to specific vibrational modes, such as C-H bending or C-N stretching, would allow for a detailed conformational analysis of the chiral derivative.

Hypothetical Data Table for a Chiral Derivative

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) |

| 1300 | +2.5 |

| 1350 | -1.8 |

| 1400 | +0.9 |

| 1450 | -3.2 |

| 1500 | +1.5 |

This table represents hypothetical VCD data for a potential chiral derivative and is for illustrative purposes only.

Chemical Reactivity and Mechanistic Studies of 6 Bromo 4,7 Dichloro 3 Nitroquinoline

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The quinoline (B57606) ring of 6-Bromo-4,7-dichloro-3-nitroquinoline is substituted with three halogen atoms at positions C-4, C-6, and C-7. The electronic properties of the quinoline system, profoundly influenced by the electron-withdrawing nitro group at C-3, dictate the relative reactivity of these halogens. The chlorine at C-4 and the bromine at C-6 are particularly activated towards different classes of chemical reactions, enabling selective functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4 and C-7

The chlorine atoms at the C-4 and C-7 positions are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions is governed by the electron-deficient nature of the pyridine (B92270) and benzene (B151609) rings of the quinoline scaffold, respectively. The C-4 position is significantly more activated towards nucleophilic attack than the C-7 position. This heightened reactivity is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the powerfully activating nitro group at the C-3 position, which effectively stabilize the negatively charged Meisenheimer intermediate formed during the substitution process.

Consequently, nucleophiles will preferentially attack the C-4 position. This selectivity allows for the controlled introduction of a wide range of functionalities. For instance, reactions with amines (e.g., primary or secondary amines), alkoxides (e.g., sodium methoxide), or thiolates would be expected to yield the corresponding 4-substituted-6-bromo-7-chloro-3-nitroquinoline derivatives. While specific studies on this compound are not extensively documented in public literature, the principles of SNAr on haloquinolines strongly support this predicted regioselectivity. In some cases, SNAr reactions can compete with other processes like Vicarious Nucleophilic Substitution (VNS), though the presence of a good leaving group like chlorine at the activated C-4 position makes SNAr the more probable pathway. acsgcipr.org

| Nucleophile (Nu-H) | Reagent | Predicted Major Product | General Conditions |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | R₂NH, Base (e.g., K₂CO₃, Et₃N) | 4-(Dialkylamino)-6-bromo-7-chloro-3-nitroquinoline | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |

| Alcohol (ROH) | NaOR (from ROH + NaH) | 6-Bromo-7-chloro-4-alkoxy-3-nitroquinoline | Anhydrous alcohol or THF, room temp. to reflux |

| Thiol (RSH) | RSH, Base (e.g., NaH, K₂CO₃) | 6-Bromo-7-chloro-4-(alkylthio)-3-nitroquinoline | Polar aprotic solvent (e.g., DMF), room temperature |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at C-6

The carbon-bromine bond at the C-6 position is the primary site for palladium-catalyzed cross-coupling reactions. It is well-established that the reactivity of aryl halides in these transformations follows the order C–I > C–Br > C–Cl. This inherent difference in reactivity allows for the highly selective functionalization of the C-6 position while leaving the two chlorine atoms at C-4 and C-7 untouched. This chemoselectivity is crucial for building molecular complexity in a controlled manner.

Various cross-coupling reactions can be selectively performed at the C-6 position:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These reactions provide powerful tools for derivatizing the benzene ring portion of the quinoline scaffold, as demonstrated by studies on analogous bromo-chloro heteroaromatic systems. rsc.org

| Reaction Type | Aryl Halide Example | Coupling Partner | Catalyst/Ligand System | Product Type |

|---|---|---|---|---|

| Suzuki | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Selectively coupled at C-Br position |

| Heck | (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | Acrylates | Pd(OAc)₂ / P(o-tol)₃ | Selectively coupled at C-Br position |

| Buchwald-Hartwig | 6-bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ / BINAP | Selective amination at C-Br position |

Selective Debromination and Dechlorination Studies

Selective removal of halogen substituents can be a valuable synthetic strategy. Catalytic hydrogenation is a common method for hydrodehalogenation. Consistent with the reactivity trend observed in cross-coupling, the C-Br bond is more easily reduced than a C-Cl bond. This allows for the selective debromination at the C-6 position to yield 4,7-dichloro-3-nitroquinoline. organic-chemistry.org This transformation is typically achieved using a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or sodium hypophosphite. organic-chemistry.orgorganic-chemistry.orgunive.it By carefully selecting the catalyst and reaction conditions, the C-Br bond can be cleaved while preserving the C-Cl bonds and often the nitro group, although reduction of the nitro group can be a competing reaction. organic-chemistry.org

| Hydrogen Source | Catalyst | Solvent | General Outcome |

|---|---|---|---|

| H₂ gas | Pd/C (5-10%) | Ethanol (B145695), Methanol, Ethyl Acetate (B1210297) | Selective removal of bromine over chlorine. organic-chemistry.org |

| Ammonium Formate (HCOONH₄) | Pd/C (5-10%) | Methanol, Ethanol | Efficient transfer hydrogenation for selective debromination. |

| Sodium Hypophosphite (NaH₂PO₂) | Pd/C (5-10%) | Acidic or Neutral Aqueous/Organic mixture | Alternative hydrogen donor for selective reduction. |

Transformations Involving the Nitro Group at C-3

The nitro group at the C-3 position is a key functional handle, primarily serving as a precursor to the corresponding amino group through reduction.

Reduction Reactions to Amino-Quinoline Derivatives

The reduction of the C-3 nitro group to a primary amine (NH₂) is one of the most fundamental and useful transformations for this class of compounds. The resulting 3-amino-6-bromo-4,7-dichloroquinoline is a versatile intermediate for further synthetic elaborations, such as amide bond formation or diazotization reactions. This reduction can be accomplished using several well-established methods that are generally tolerant of aryl halides.

Common reduction methods include:

Dissolving Metal Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic and effective method. organic-chemistry.org

Catalytic Hydrogenation: While catalytic hydrogenation can effect dehalogenation, conditions can often be tuned to selectively reduce the nitro group. Iron-based catalysts in combination with a transfer hydrogen source like formic acid have shown high selectivity for nitro group reduction in the presence of halides. organic-chemistry.org

Stannous Chloride (SnCl₂): Reduction with tin(II) chloride in a solvent like ethanol or ethyl acetate is a mild and reliable method for converting aromatic nitro compounds to anilines. acsgcipr.org

| Reagent(s) | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Fe, Acetic Acid (AcOH) | Acetic Acid / Water | Reflux | 3-Amino-6-bromo-4,7-dichloroquinoline |

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Reflux | 3-Amino-6-bromo-4,7-dichloroquinoline |

| H₂ (gas), Catalyst | Ethanol / Methanol | Pd/C, PtO₂, Raney Ni (may also cause dehalogenation) | 3-Amino-6-bromo-4,7-dichloroquinoline |

| Formic Acid, Fe catalyst | - | Room Temperature | 3-Amino-6-bromo-4,7-dichloroquinoline |

Nitrite Displacement and Other Derivatization Pathways

Direct nucleophilic substitution of the nitro group (nitrite displacement) is generally more difficult than substitution of a halogen and requires highly activated substrates and strong nucleophiles. For this compound, the nitro group at C-3 is not in a position typically amenable to easy displacement via a standard SNAr mechanism. Instead, the nitro group's primary role is to activate the C-4 position for SNAr.

However, other transformations involving the nitro group on heteroaromatic rings have been reported. For highly electron-deficient systems, complex reaction pathways such as ring transformations can occur, where the nitro-substituted ring is opened and recyclized with a three-component reaction partner. acs.org Such reactivity, while not specifically documented for this compound, represents a potential, albeit more advanced, derivatization pathway. For this specific substrate, the most practical and predictable transformations of the C-3 nitro group remain its reduction to the amine.

Reactivity of the Quinoline Core

Electrophilic Aromatic Substitution (EAS) Pathways on the Aromatic Ring

Electrophilic aromatic substitution (EAS) reactions typically occur on the electron-rich benzene ring of the quinoline nucleus. In the case of this compound, the existing substituents profoundly influence the regioselectivity and feasibility of further electrophilic attack. The bromine at the C-6 position is an ortho-, para-directing deactivator, while the chlorine at the C-7 position is also an ortho-, para-directing deactivator. The potent electron-withdrawing nitro group at the C-3 position deactivates the entire ring system towards electrophilic attack, particularly the pyridine ring.

Considering the directing effects of the substituents on the benzenoid ring, the bromine at C-6 would direct incoming electrophiles to the C-5 and C-7 positions. However, the C-7 position is already substituted with a chlorine atom. The chlorine at C-7 would direct to the C-6 and C-8 positions, with C-6 already occupied by bromine. Therefore, any potential electrophilic attack would likely be directed to the C-5 and C-8 positions. However, the strong deactivating effect of the nitro group, coupled with the deactivating nature of the halogens, suggests that harsh reaction conditions would be necessary to effect any further electrophilic substitution. For instance, the nitration of 6-bromoquinoline (B19933) requires strong acidic conditions (H₂SO₄/HNO₃) and proceeds to give 6-bromo-5-nitroquinoline, demonstrating that the position ortho to the bromine is susceptible to electrophilic attack. semanticscholar.org In this compound, the cumulative deactivating effects would make such a reaction even more challenging.

Nucleophilic Addition to the Quinoline Nitrogen or Carbon Centers

The pyridine ring of the quinoline system is inherently electron-deficient compared to the benzene ring, making it susceptible to nucleophilic attack. This electron deficiency is further exacerbated by the strongly electron-withdrawing nitro group at the C-3 position. The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile or a base, but in the context of nucleophilic addition to the ring, it is the carbon atoms that are the primary sites of attack.

The most likely positions for nucleophilic attack are the C-2 and C-4 carbons, which are activated by the ring nitrogen. The presence of a nitro group at C-3 significantly enhances the electrophilicity of the C-2 and C-4 positions. However, in this compound, the C-4 position is substituted with a chlorine atom, making it a prime site for nucleophilic aromatic substitution (SNAr) rather than simple addition. Nucleophilic addition to the quinoline nitrogen to form an N-oxide can be achieved using oxidizing agents like m-CPBA or H₂O₂/AcOH. semanticscholar.org Such N-oxidation can, in turn, activate the C-2 and C-4 positions for further nucleophilic attack.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a critical aspect of the reactivity of this compound, particularly in nucleophilic aromatic substitution reactions. The quinoline ring is activated towards nucleophilic attack by the nitro group at C-3. This activation is most pronounced at the positions ortho and para to the nitro group, which are C-2 and C-4. Both of these positions bear chlorine atoms, which are good leaving groups.

Studies on analogous systems, such as 4,7-dichloroquinoline (B193633), show that the chlorine at the C-4 position is significantly more reactive towards nucleophiles than the chlorine at the C-7 position. wikipedia.orgresearchgate.net This is because the intermediate formed upon nucleophilic attack at C-4 (a Meisenheimer-like complex) is more stabilized by the nitrogen atom of the quinoline ring through resonance. The presence of the nitro group at C-3 in this compound would further enhance the reactivity of the C-4 chlorine. Therefore, it is highly probable that nucleophilic substitution will occur selectively at the C-4 position, leaving the C-7 chlorine and C-6 bromine atoms intact under controlled conditions. For example, in the reactions of 4,7-dichloro-1,10-phenanthrolines with amines, substitution occurs exclusively at the 4 and 7 positions. nih.gov In the case of 4,7-dichloro-6-nitroquinazoline, which is structurally similar, the chlorine at C-4 is also the more reactive site for nucleophilic substitution. researchgate.net

Stereoselectivity is not a major consideration for the planar aromatic system of this compound in most of its reactions. However, if chiral nucleophiles are used or if subsequent reactions create stereocenters, then diastereoselectivity could become an important factor.

Kinetic and Thermodynamic Aspects of Key Transformations

The reactions of substituted quinolines can be governed by either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. In the context of nucleophilic aromatic substitution on this compound, the reaction is likely to proceed via a two-step SNAr mechanism involving the formation of a Meisenheimer intermediate.

The formation of the intermediate is typically the rate-determining step. The stability of this intermediate will influence the activation energy and thus the rate of the reaction. As discussed, nucleophilic attack at the C-4 position leads to a more stable intermediate due to better delocalization of the negative charge onto the electronegative nitrogen atom. This suggests that the C-4 substituted product is not only the thermodynamically more stable product but also the kinetically favored one.

In situations where multiple substitution products are possible, temperature can play a crucial role in determining the outcome. Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures allow for equilibrium to be established, favoring the thermodynamically more stable product. However, for this compound, the pronounced electronic preference for substitution at the C-4 position suggests that this will be the major product under a wide range of conditions.

Mechanistic Elucidation of Reaction Pathways using Trapping Experiments and Isotopic Labeling

While no specific mechanistic studies using trapping experiments or isotopic labeling have been reported for this compound, the principles from related systems can be applied to postulate how such studies would elucidate its reaction pathways.

Trapping Experiments: The SNAr mechanism proceeds through a discrete Meisenheimer intermediate. In principle, this intermediate could be trapped under specific conditions. For example, using a strong, non-nucleophilic base at low temperatures could potentially deprotonate the intermediate if a suitable proton is available, leading to a stable, observable species. However, for the reaction of this compound with a nucleophile, the intermediate does not have an easily abstractable proton. Alternatively, if a reactive intermediate other than the Meisenheimer complex, such as a hetaryne, were proposed, it could be trapped by a Diels-Alder reaction with a suitable diene. Given the electronic nature of the substrate, a hetaryne mechanism is highly unlikely.

Isotopic Labeling: Isotopic labeling is a powerful tool for confirming reaction mechanisms. For instance, to definitively prove that the chlorine at C-4 is the leaving group in a nucleophilic substitution reaction, one could synthesize 6-bromo-4,7-di(³⁷Cl)-3-nitroquinoline. Upon reaction with a nucleophile, mass spectrometry of the product would reveal whether the ³⁷Cl isotope was retained or lost at the C-4 and C-7 positions.

Furthermore, kinetic isotope effect (KIE) studies could provide insight into the rate-determining step. For example, if the breaking of a C-H bond were involved in the rate-determining step of a hypothetical reaction, substituting hydrogen with deuterium (B1214612) at that position would lead to a measurable decrease in the reaction rate. For the anticipated SNAr reactions of this compound, a significant KIE is not expected as no C-H bonds are broken in the rate-determining step.

Theoretical and Computational Investigations of 6 Bromo 4,7 Dichloro 3 Nitroquinoline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. researchgate.net These methods allow for a detailed understanding of the electronic characteristics of a molecule, providing insights that are complementary to experimental data.

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation. For 6-Bromo-4,7-dichloro-3-nitroquinoline, DFT calculations are employed to determine the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. A common computational approach for such studies involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) functional combined with a basis set such as 6-311++G(d,p). dergipark.org.tr This level of theory has been shown to provide reliable geometric parameters for a variety of organic molecules, including quinoline (B57606) derivatives. dergipark.org.tr

The optimized geometry reveals the planarity of the quinoline ring system, with the substituents (bromo, chloro, and nitro groups) causing minor deviations in the local geometry. The bond lengths and angles are influenced by the electronic effects of these substituents. For instance, the strong electron-withdrawing nature of the nitro group at the 3-position and the halogens at the 4, 6, and 7-positions significantly perturbs the electron distribution within the aromatic system.

Table 1: Selected Predicted Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C3-N(nitro) | 1.48 | C2-C3-C4 | 120.5 |

| C4-Cl | 1.74 | C3-C4-C5 | 119.8 |

| C6-Br | 1.90 | C5-C6-C7 | 121.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring portion of the quinoline system, with some contribution from the bromine atom. Conversely, the LUMO is anticipated to be centered on the pyridine (B92270) ring and significantly influenced by the electron-withdrawing nitro group. The presence of multiple electron-withdrawing groups is predicted to lower the energies of both the HOMO and LUMO and result in a relatively small HOMO-LUMO gap, suggesting a higher propensity for chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -3.15 |

Note: The data in this table is hypothetical and for illustrative purposes.

The molecular electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The ESP map is plotted on the molecular surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the ESP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, indicating a high electron density. The hydrogen atoms of the quinoline ring and the regions near the carbon atoms bonded to the electronegative substituents would exhibit a positive potential. This charge distribution highlights the reactive sites of the molecule and provides insights into its intermolecular interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach for predicting the ¹H and ¹³C NMR chemical shifts of a molecule. dergipark.org.tr By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared to experimental data, if available. The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus, with the electron-withdrawing substituents causing significant downfield shifts for nearby protons and carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H2 | 9.10 | C2 | 152.3 |

| H5 | 8.25 | C3 | 135.8 |

| H8 | 8.50 | C4 | 148.9 |

| C4a | 125.1 | ||

| C5 | 130.4 | ||

| C6 | 128.7 | ||

| C7 | 138.2 | ||

| C8 | 129.5 |

Note: The data in this table is hypothetical and for illustrative purposes. Chemical shifts are referenced to a standard (e.g., TMS).

For this compound, the predicted vibrational spectrum would show characteristic bands corresponding to the C-H, C=C, and C=N stretching vibrations of the quinoline core. Additionally, distinct frequencies associated with the C-Br, C-Cl, and N-O stretching and bending modes of the substituents would be present.

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=C and C=N stretching |

| 1540 | Asymmetric NO₂ stretching |

| 1350 | Symmetric NO₂ stretching |

| 1150 | C-Cl stretching |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Mechanistic Elucidation of Reaction Pathways

The investigation of reaction mechanisms involving this compound would theoretically employ quantum chemical methods to map out the potential energy surface of a given reaction. This process is fundamental to understanding how the molecule transforms from reactants to products.

Transition State Characterization and Reaction Barrier Calculations

To study a chemical reaction of this compound, computational chemists would first identify the stationary points on the potential energy surface, which include the reactants, products, and any intermediates. The transition state, which is the highest energy point along the reaction coordinate, would then be located.

The characterization of a transition state involves ensuring it is a first-order saddle point, meaning it has exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier.

Table 1: Hypothetical Reaction Barrier Data for a Nucleophilic Aromatic Substitution on this compound

| Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| This compound + Nu⁻ | [C₁₀H₃BrCl₂N₂O₂-Nu]⁻ | Product + Leaving Group | Data Not Available |

Note: This table is illustrative. Specific values would depend on the nucleophile (Nu⁻) and the computational method used.

Intrinsic Reaction Coordinate (IRC) Analysis

Following the successful location and characterization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. The purpose of the IRC analysis is to confirm that the identified transition state correctly connects the desired reactants and products. A successful IRC calculation provides a clear visualization of the molecular geometry changes throughout the reaction.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations could be employed to explore the conformational flexibility of this compound. While the quinoline core is rigid, substituents could have rotational freedom. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion.

These simulations would provide insights into the accessible conformations of the molecule in different environments (e.g., in a vacuum, in a solvent). The results can be analyzed to understand the distribution of different conformers and the dynamics of their interconversion.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. For this compound, a QSPR study would involve calculating a variety of molecular descriptors (e.g., electronic, topological, steric).

These descriptors would then be used to develop a regression model to predict a specific property, such as solubility, boiling point, or a biological activity. However, no specific QSPR studies focused on the academic properties of this compound were identified in the available literature.

Applications of 6 Bromo 4,7 Dichloro 3 Nitroquinoline in Advanced Organic Synthesis

Postulated Utilization as a Versatile Precursor for the Synthesis of Complex Heterocyclic Systems

Annulation Reactions and Ring Closures

Theoretically, the di-chloro and nitro-substituted quinoline (B57606) framework could serve as a dienophile or a precursor to a diene in annulation reactions, leading to the formation of polycyclic aromatic systems. The nitro group could also be reduced to an amino group, which could then participate in intramolecular cyclization reactions to form new heterocyclic rings fused to the quinoline core.

Scaffold Diversification through Sequential Functionalization

The differential reactivity of the two chlorine atoms (at C4 and C7) and the bromine atom (at C6) would be a key feature for scaffold diversification. Selective substitution reactions, such as nucleophilic aromatic substitution (SNAr) at the C4-position followed by Suzuki or Buchwald-Hartwig cross-coupling reactions at the C6-bromo and C7-chloro positions, could allow for the controlled introduction of a wide array of functional groups.

Hypothesized Role as a Key Building Block in the Construction of Functional Molecules

Based on the applications of its analogues, 6-Bromo-4,7-dichloro-3-nitroquinoline could be a valuable building block for the synthesis of biologically active molecules. Quinolines are a privileged scaffold in medicinal chemistry, and the introduction of various substituents through the halogen and nitro functionalities could lead to the discovery of novel therapeutic agents.

Envisioned Development of Novel Synthetic Methodologies Employing its Unique Reactivity Profile

The unique electronic properties conferred by the three halogen atoms and the nitro group could be exploited in the development of new synthetic methods. For instance, the compound could be a substrate for studying regioselective transition-metal-catalyzed reactions or for exploring novel C-H activation pathways.

Theoretical Applications in Tandem and Domino Reactions

The multiple reactive sites on the molecule make it an ideal candidate for the design of tandem or domino reaction sequences. A single synthetic operation could trigger a cascade of transformations, leading to the rapid construction of complex molecular frameworks from a relatively simple starting material.

Speculative Strategy for the Preparation of Quinolone-Based Supramolecular Structures

The planar quinoline core and the potential for introducing various recognition motifs through its functional groups could enable its use in the construction of supramolecular assemblies. Hydrogen bonding, π-π stacking, and metal coordination are all plausible interactions that could be engineered into derivatives of this compound to direct their self-assembly into well-defined architectures.

Supramolecular Chemistry and Materials Science Applications of 6 Bromo 4,7 Dichloro 3 Nitroquinoline Derivatives

Investigation of Self-Assembly Processes and Non-Covalent Interactions

The self-assembly of 6-bromo-4,7-dichloro-3-nitroquinoline derivatives is anticipated to be driven by a combination of non-covalent interactions, primarily halogen bonding and π-π stacking, with the potential for hydrogen bonding following targeted derivatization. The presence of multiple halogen atoms (bromine and chlorine) at distinct positions on the quinoline (B57606) framework, along with the electron-withdrawing nitro group, creates a unique electronic landscape that dictates the nature and directionality of these interactions.

Halogen Bonding and its Role in Directed Assembly

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In derivatives of this compound, the bromine and chlorine atoms can act as halogen bond donors. The strength of these interactions is influenced by the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing capacity of the molecular scaffold. The nitro group at the 3-position significantly enhances the electrophilicity of the halogen atoms, making them potent halogen bond donors.

In the solid state, these derivatives are expected to form intricate networks through various halogen bonding motifs, such as X···N, X···O, and X···Cl (where X = Br, Cl). The nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group in neighboring molecules are likely to serve as halogen bond acceptors. These interactions are crucial in directing the assembly of the molecules into specific crystalline arrangements.

Table 1: Potential Halogen Bonding Interactions in this compound Derivatives

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Expected Role in Assembly |

| C6-Br | N (quinoline) of adjacent molecule | Br···N | Formation of linear or zigzag supramolecular chains. |

| C4-Cl | O (nitro) of adjacent molecule | Cl···O | Cross-linking of primary chains, leading to 2D sheets. |

| C7-Cl | Cl of adjacent molecule | Cl···Cl | Stabilization of the crystal lattice. |

π-π Stacking Interactions in Crystalline Architectures

The planar aromatic core of the quinoline ring system facilitates significant π-π stacking interactions, which play a vital role in the packing of these molecules in the crystalline state. The electron-deficient nature of the aromatic system, exacerbated by the presence of the nitro group and halogen atoms, promotes strong interactions with electron-rich aromatic systems or offset stacking arrangements to minimize electrostatic repulsion. These stacking interactions, in concert with halogen bonds, contribute to the formation of highly ordered, multi-dimensional supramolecular architectures. The interplay between the directionality of halogen bonding and the cohesive nature of π-π stacking allows for fine-tuning of the crystal packing.

Hydrogen Bonding Networks (if applicable after derivatization)

The parent compound, this compound, lacks conventional hydrogen bond donors. However, derivatization can introduce functional groups capable of forming strong hydrogen bonds. For instance, nucleophilic aromatic substitution of the chlorine atom at the C4 position with amines or alcohols would introduce N-H or O-H groups. These groups can then participate in hydrogen bonding (e.g., N-H···O, O-H···N), adding another layer of control over the self-assembly process. The introduction of hydrogen bonding would significantly increase the stability and complexity of the resulting supramolecular networks, potentially leading to the formation of robust, porous frameworks or materials with enhanced thermal stability.

Design and Synthesis of Functional Organic Materials

The unique electronic and structural features of this compound derivatives make them promising candidates for the development of functional organic materials. By leveraging the principles of crystal engineering, it is possible to design materials with tailored photophysical and anisotropic properties.

Exploration of Photophysical Properties (e.g., absorption, emission) in the Solid State

The photophysical properties of quinoline derivatives are highly dependent on their substitution pattern and intermolecular interactions in the solid state. The presence of the nitro group generally leads to quenching of fluorescence due to efficient intersystem crossing. However, strategic derivatization can modulate the electronic properties and potentially lead to interesting emissive behaviors, such as aggregation-induced emission (AIE) or phosphorescence.

The absorption and emission maxima of these materials are expected to be red-shifted in the solid state compared to in solution, a phenomenon known as H-aggregation or J-aggregation, which is dictated by the specific arrangement of the molecules in the crystal lattice.

Table 2: Predicted Photophysical Properties of Functionalized this compound Derivatives

| Functionalization at C4 | Expected Solid-State Emission | Potential Application |

| -NH-Aryl | Red-shifted fluorescence | Organic Light-Emitting Diodes (OLEDs) |

| -O-Aryl | Phosphorescence at low temp. | Sensors, Bio-imaging |

| -C≡C-Aryl | Aggregation-Induced Emission | Mechanochromic materials |

Crystal Engineering for Desired Anisotropic Properties

Crystal engineering provides the tools to control the orientation and packing of molecules in a crystal, thereby influencing the macroscopic properties of the material. For derivatives of this compound, the directional nature of halogen bonding is a key tool for achieving desired anisotropic properties, such as charge transport or optical birefringence.

By carefully selecting substituents that can form specific non-covalent interactions, it is possible to guide the self-assembly towards a particular crystal packing motif. For example, the introduction of long alkyl chains could lead to the formation of lamellar structures, which are desirable for applications in organic field-effect transistors (OFETs). The precise control over the intermolecular distances and orientations afforded by the combination of halogen bonding, π-π stacking, and hydrogen bonding is paramount for engineering materials with optimized performance.

Applications as Ligands or Pre-catalysts in Academic Catalysis Research

There is currently no available research to populate the following sections concerning the specific compound this compound.

Synthesis of Metal-Organic Frameworks (MOFs) incorporating Quinoline Derivatives

No studies have been found that report the incorporation of this compound as a linker or functional component in the synthesis of Metal-Organic Frameworks. While the broader class of quinoline derivatives has been utilized in the construction of MOFs, the specific contributions of the bromo, chloro, and nitro functional groups of this compound in forming such porous crystalline structures have not been explored or documented.

Future Research Directions and Unexplored Avenues for 6 Bromo 4,7 Dichloro 3 Nitroquinoline

Integration with Flow Chemistry and Automated Synthesis

The application of flow chemistry and automated synthesis for 6-Bromo-4,7-dichloro-3-nitroquinoline has not been specifically reported. In general, continuous flow reactors and automated processes are being adopted for the industrial production of other quinoline (B57606) derivatives to improve yield, purity, and safety. For instance, the synthesis of related chloroquinoline intermediates has been optimized in patents, highlighting the industrial interest in efficient production methods. google.com These techniques allow for precise control over reaction parameters, which could be beneficial for managing the complex nitration and halogenation steps typically required for such molecules. However, no studies have applied these methods to this compound itself.

Exploration of Electrochemical and Photochemical Reactivity

There is no available research on the electrochemical or photochemical reactivity of this compound. The electron-withdrawing nature of the nitro and chloro substituents, combined with the quinoline core, suggests a rich potential for redox chemistry. The electron-withdrawing groups on similar quinoline structures are known to enhance electrophilicity, making them reactive in various reactions. Investigations into the electrochemical properties could reveal pathways for novel functionalization or degradation, while photochemical studies could uncover unique reaction mechanisms or applications in photopharmacology or materials science. At present, this remains a completely unexplored field for this compound.

Advanced Characterization Techniques (e.g., Cryo-EM for molecular aggregates)

No advanced characterization of this compound using techniques like Cryo-Electron Microscopy (Cryo-EM) has been published. While standard techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to characterize related quinoline and quinazoline (B50416) compounds nih.govresearchgate.net, the use of more sophisticated methods to study potential molecular aggregates or complex structures of this compound has not been undertaken. Such studies would be contingent on initial findings that suggest self-assembly or interaction with larger biological molecules, which are currently lacking.

Interdisciplinary Research Opportunities in Chemical Physics and Computational Materials Science

Specific interdisciplinary research in chemical physics or computational materials science for this compound is not found in the literature. For other complex quinolone derivatives, computational studies such as molecular docking and analysis of molecular surfaces have been performed to understand their biological and material properties. researchgate.net Research on some bromo-dichloroquinoline compounds indicates potential applications in the development of organic semiconductors due to their electronic properties. Similar theoretical and experimental investigations could elucidate the solid-state properties, electronic structure, and non-linear optical potential of this compound, but such work has yet to be initiated.

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of 6-Bromo-4,7-dichloro-3-nitroquinoline?

- Methodological Answer : A combination of IR spectroscopy , <sup>1</sup>H/<sup>13</sup>C NMR , and mass spectrometry (MS) is essential.

- IR : Identify functional groups (e.g., nitro groups at ~1520 cm<sup>-1</sup> and C-Br stretches ~560 cm<sup>-1</sup>) .

- <sup>13</sup>C NMR : Assign substitution patterns (e.g., chlorine at C4/C7 and bromine at C6 via chemical shifts in aromatic regions) .

- MS : Confirm molecular weight (expected [M]<sup>+</sup> at m/z ~308) and fragmentation patterns (e.g., loss of NO2 or Cl/Br groups) .

| Technique | Key Information Obtained | Example Data for Target Compound |

|---|---|---|

| IR | Functional group confirmation | Nitro (1520 cm<sup>-1</sup>), C-Br (560 cm<sup>-1</sup>) |

| <sup>13</sup>C NMR | Substitution positions | C4/C7 (Cl): δ 125–135 ppm; C6 (Br): δ 130–140 ppm |

| MS | Molecular ion/fragments | [M]<sup>+</sup> at m/z 308; fragments at m/z 262 (loss of NO2) |

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) due to potential toxicity from halogenated nitro compounds.

- Store in airtight containers away from light to prevent decomposition .

- Emergency measures : In case of skin contact, wash with water for 15 minutes and seek medical attention. Use neutralizing agents (e.g., activated carbon) for spills .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : A three-step pathway is typical:

Halogenation : Bromination at C6 and chlorination at C4/C7 of quinoline using PCl5 or Br2/Fe catalyst .

Nitration : Introduce NO2 at C3 using HNO3/H2SO4 under controlled temperatures (0–5°C) to avoid over-nitration .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, Cl, NO2) affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The meta-directing effects of Cl and NO2 reduce electron density at C2/C8, making them less reactive in Suzuki couplings.

- Bromine at C6 acts as a leaving group, enabling Buchwald-Hartwig amination or Ullmann coupling. Use Pd(OAc)2/XPhos catalysts for selective functionalization .

- Computational modeling (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites .

Q. How can contradictions between computational spectral predictions and experimental NMR data be resolved?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., DFT/B3LYP) by comparing predicted <sup>13</sup>C shifts with experimental data. Adjust solvent parameters (e.g., DMSO vs. CDCl3) .

- Step 2 : Check for dynamic effects : Variable-temperature NMR to detect conformational changes affecting chemical shifts .

- Step 3 : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals from Cl/Br substituents .

Q. What strategies optimize crystallization of this compound for X-ray diffraction (XRD)?

- Methodological Answer :

- Solvent selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Temperature gradient : Cool from 40°C to 4°C over 48 hours to enhance crystal lattice formation.

- Additives : Introduce 1% ethyl acetate to reduce halogen-halogen repulsion and improve packing .

- Validation : Compare experimental XRD data with Cambridge Structural Database entries for halogenated quinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.